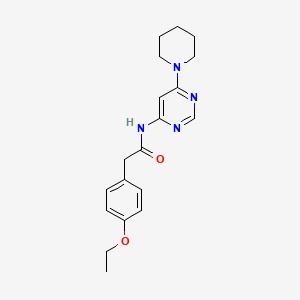

2-(4-ethoxyphenyl)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide

Description

2-(4-Ethoxyphenyl)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide is a synthetic acetamide derivative featuring a 4-ethoxyphenyl group attached to the carbonyl carbon and a 6-(piperidin-1-yl)pyrimidin-4-yl substituent on the nitrogen atom. This structural framework is common in kinase inhibitors and bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-N-(6-piperidin-1-ylpyrimidin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c1-2-25-16-8-6-15(7-9-16)12-19(24)22-17-13-18(21-14-20-17)23-10-4-3-5-11-23/h6-9,13-14H,2-5,10-12H2,1H3,(H,20,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYDWCBJONQNJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NC2=CC(=NC=N2)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized via a condensation reaction between a suitable diketone and a guanidine derivative under acidic or basic conditions.

Substitution with Piperidine: The pyrimidine intermediate is then reacted with piperidine in the presence of a base such as potassium carbonate to introduce the piperidinyl group.

Formation of the Amide Bond: The final step involves the acylation of the amine group on the pyrimidine ring with 2-(4-ethoxyphenyl)acetyl chloride in the presence of a base like triethylamine to form the desired amide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Chemical Transformations

The compound undergoes several key reactions due to its functional groups:

-

Hydrolysis of Acetamide :

-

The acetamide group can hydrolyze under acidic or basic conditions to form a carboxylic acid.

-

Example: Treatment with HCl or NaOH converts the acetamide to a carboxylic acid derivative.

-

-

Oxidation of Piperidine :

-

The piperidine ring may undergo oxidation to form an N-oxide or other oxidized derivatives under specific conditions (e.g., H2O2, catalytic MnO2).

-

-

Substitution on Pyrimidine :

Stability and Reactivity

-

Acetamide Group : Stable under neutral conditions but susceptible to hydrolysis in acidic/basic environments.

-

Pyrimidine Ring : Aromatic stability but reactive toward nucleophilic substitution under basic conditions .

-

Piperidine Moiety : Resistant to oxidation unless activated by electron-donating groups.

Comparative Analysis with Similar Compounds

Research Findings

Studies on related compounds highlight:

-

Biological Activity : Acetamide derivatives with pyrimidine cores show antimicrobial and anticancer potential, correlating with their ability to interact with biological targets (e.g., enzymes) .

-

Structure–Activity Relationships (SAR) :

-

Synthetic Flexibility : Pyrimidine derivatives allow systematic modification of substituents (e.g., via SNAr) to optimize reactivity and bioactivity .

Scientific Research Applications

Research indicates that compounds with similar structural motifs to 2-(4-ethoxyphenyl)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide exhibit various biological activities, including:

- Anticancer Activity : Studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds targeting specific kinases or enzymes involved in cancer pathways have been developed based on similar structures .

- Antimicrobial Properties : Certain piperidine-containing compounds have demonstrated antimicrobial activity against a range of pathogens. The incorporation of the piperidinyl moiety may enhance interactions with microbial targets, leading to increased efficacy .

- Neuropharmacological Effects : Compounds with piperidine and pyrimidine structures have been explored for their effects on neurotransmitter systems, particularly in relation to anxiety and depression. The modulation of endocannabinoid signaling pathways through inhibition of specific enzymes has been a focus of research .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the pharmacological profile of this compound. Research has indicated that modifications to the ethoxy and piperidine substituents can significantly affect biological activity:

Case Study 1: Anticancer Activity

In a study investigating pyrimidine derivatives, a compound structurally similar to this compound was evaluated for its ability to inhibit tumor growth in xenograft models. Results showed significant tumor reduction compared to control groups, indicating potential for further development as an anticancer agent .

Case Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological effects of pyrimidine compounds demonstrated that derivatives could modulate anxiety-like behaviors in rodent models. The compound's ability to affect endocannabinoid metabolism suggests it may help in treating anxiety disorders .

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Structural Analogues in PI3K Inhibition

N-(6-(2-[Methylsulfanyl]pyrimidin-4-yl)-1,3-benzothiazol-2-yl)acetamide ():

- Structure : Contains a benzothiazole core fused to a pyrimidine ring, with a methylsulfanyl group and acetamide side chain.

- The benzothiazole system may enhance π-π stacking with hydrophobic pockets, contrasting with the piperidine-pyrimidine group in the target compound, which could improve solubility via basic nitrogen .

Thienopyrimidine Derivatives

2-[(6-Ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide ():

- Structure: Thieno[2,3-d]pyrimidine core with sulfanyl and nitro groups.

- The thienopyrimidine scaffold may enhance planar binding to enzymes but reduce solubility due to higher rigidity .

Pyrazolo-thieno[3,2-d]pyrimidinylamino-phenyl Acetamides ():

- Structure: Thieno[3,2-d]pyrimidine fused with pyrazole, linked to phenylacetamide.

- Activity : Trifluoromethyl and ethynyl substituents improve lipophilicity and resistance to oxidative metabolism. The target compound’s piperidine group offers a balance of basicity and solubility, whereas the trifluoromethyl group in analogues enhances membrane permeability .

Piperazine/Pyridine-Modified Analogues

N-isopropyl-2-(3-(4-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide ():

- Structure : Pyrimidine core with piperazine and pyridine substituents.

- Comparison: Piperazine introduces additional hydrogen-bonding sites and solubility via protonation.

Sulfanyl-Modified Acetamides

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide ():

- Structure : Sulfanyl-linked pyrimidine and methylpyridyl groups.

- Comparison : The sulfanyl group enhances metabolic stability compared to ethers (e.g., ethoxy). However, methylpyridyl may limit solubility compared to the target compound’s piperidine .

Comparative Data Table

Key Findings and Implications

- Target Compound Advantages : The 4-ethoxyphenyl group balances lipophilicity and metabolic stability, while the piperidine-pyrimidine moiety enhances solubility and target engagement via basic nitrogen.

- Limitations vs. Analogues : Lacks the metabolic stability of sulfanyl derivatives (e.g., ) or the high solubility of piperazine analogues ().

- Design Recommendations : Hybridizing the ethoxy group with a sulfanyl or trifluoromethyl substituent could optimize both stability and potency.

Biological Activity

The compound 2-(4-ethoxyphenyl)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide , also known by its chemical structure and various synonyms, has garnered attention in scientific research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of approximately 358.39 g/mol. Its structure features an ethoxyphenyl group, a piperidinyl moiety, and a pyrimidine ring, which contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways. For instance, it may interact with ATPases or other enzyme targets involved in cellular signaling.

- Receptor Modulation : The structural components allow for binding to specific receptors, altering their activity and leading to downstream effects in cellular processes.

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against certain bacterial strains, which may be linked to its ability to disrupt bacterial cell wall synthesis or function.

Biological Activity Data

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of related compounds, it was found that derivatives similar to this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 0.22 to 0.25 μg/mL for the most active derivatives, indicating strong bactericidal potential .

Case Study 2: Anticancer Activity

Research into the anticancer properties revealed that compounds within this class could inhibit cell growth in various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases, highlighting the need for further exploration into this area .

Case Study 3: Antiparasitic Activity

In vitro studies have shown that the compound can inhibit Plasmodium falciparum growth, suggesting potential as an antimalarial agent. The mechanism involves interference with the parasite's metabolic pathways, particularly affecting ATPase activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-ethoxyphenyl)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide, and how can intermediates be characterized?

- Methodological Answer : A multi-step synthesis is typically employed. For example:

Core Pyrimidine Formation : React 4,6-dichloropyrimidine with piperidine in ethanol under reflux to introduce the piperidin-1-yl group at the 6-position .

Acetamide Coupling : Use nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling to attach the 2-(4-ethoxyphenyl)acetamide moiety to the pyrimidine core.

- Characterization : Confirm intermediates via / NMR (e.g., piperidine substitution at δ ~2.5–3.5 ppm), mass spectrometry (e.g., molecular ion peak at m/z 369.4), and HPLC purity analysis (>95%) .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- NMR : NMR to identify ethoxyphenyl protons (δ ~6.8–7.2 ppm for aromatic protons, δ ~1.3–1.5 ppm for ethoxy CH3), and piperidine/pyrimidine protons.

- FTIR : Confirm amide C=O stretch (~1650–1680 cm) and pyrimidine ring vibrations (~1550–1600 cm) .

- X-ray Crystallography : Resolve conformational details (e.g., acetamide-pyrimidine dihedral angles) for structure-activity relationship (SAR) studies .

Q. How can researchers design initial biological screening assays for this compound?

- Methodological Answer :

- Target Selection : Prioritize kinases or GPCRs due to the pyrimidine scaffold’s prevalence in inhibitors .

- In Vitro Assays : Use fluorescence polarization (FP) for binding affinity or enzymatic inhibition (e.g., IC50 determination via ADP-Glo™ kinase assays). Include cytotoxicity screening (e.g., MTT assay on HEK-293 cells) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

- Methodological Answer :

- DoE (Design of Experiments) : Apply factorial design to test variables (temperature, solvent polarity, catalyst loading). For example, optimize SNAr reactions using DMF vs. DMSO and K2CO3 vs. Cs2CO3 .

- Continuous Flow Reactors : Enhance scalability by reducing reaction time (e.g., from 24 hours to 2 hours) and minimizing side products .

- Catalyst Screening : Test Pd(PPh3)4 vs. Xantphos-Pd-G3 for coupling efficiency .

Q. What computational strategies can predict binding modes and guide SAR modifications?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., EGFR kinase). Focus on piperidine-pyrimidine interactions with hydrophobic pockets .

- MD Simulations : Perform 100-ns simulations to assess stability of ligand-protein complexes (e.g., RMSD < 2 Å) .

- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

Q. How can contradictory biological activity data across studies be resolved?

- Methodological Answer :

- Orthogonal Assays : Validate inconsistent results (e.g., IC50 discrepancies) using SPR (surface plasmon resonance) alongside enzymatic assays .

- Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) to rule out assay-specific artifacts.

- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .

Q. What strategies enhance metabolic stability without compromising target affinity?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the ethoxy group with trifluoromethoxy (improves metabolic stability; t1/2 increase from 2h to 6h in microsomal assays) .

- Deuterium Incorporation : Replace labile hydrogens (e.g., acetamide CH3) with deuterium to slow CYP450-mediated oxidation .

- Prodrug Design : Mask polar groups (e.g., amide) with ester prodrugs to enhance permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.